![molecular formula C23H18BrN3O4 B11178215 2-bromo-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide](/img/structure/B11178215.png)
2-bromo-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide
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Overview
Description
2-bromo-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide is a complex organic compound with a molecular formula of C23H18BrN3O4 and a molecular weight of 480.3107 . This compound is characterized by the presence of a bromine atom, a phenoxyphenyl group, and a pyrrolidinyl ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable benzohydrazide precursor with a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce compounds with higher oxidation states .
Scientific Research Applications
2-bromo-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as Cathepsin D.
Medicine: Explored for its therapeutic potential in treating diseases like osteoarthritis.
Industry: Utilized in the production of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. For instance, as an inhibitor of Cathepsin D, it binds to the active site of the enzyme, preventing its catalytic activity and thereby modulating biological pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-bromo-N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide stands out due to its unique combination of functional groups and its potential as a versatile building block in organic synthesis. Its specific interactions with biological targets also make it a valuable compound in medicinal chemistry .
Biological Activity
The compound 2-bromo-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article explores its biological activity through various studies, highlighting mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
- Molecular Weight: 464.5 g/mol
- Chemical Structure: The compound features a pyrrolidine ring with a phenoxyphenyl group and a hydrazide moiety.
Property | Value |
---|---|
Molecular Formula | C20H19BrN4O3 |
Molecular Weight | 464.5 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action: The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins.
- Efficacy Against Cell Lines: In vitro studies have demonstrated that derivatives with similar structures have IC50 values in the low micromolar range against various cancer cell lines, including:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- PC3 (prostate cancer)
Table 2: IC50 Values of Similar Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A (similar structure) | MCF7 | 0.67 |
Compound B (similar structure) | HCT116 | 0.80 |
Compound C (similar structure) | PC3 | 0.87 |
Anticonvulsant Activity
There is emerging evidence that compounds structurally related to this compound may possess anticonvulsant properties. Studies have indicated:
- Testing Models: Compounds were evaluated using pentylenetetrazole-induced seizure models.
- Results: Certain derivatives showed significant anticonvulsant activity with lower toxicity compared to standard treatments.
Case Study: Anticonvulsant Evaluation
In a study involving the evaluation of anticonvulsant activity:
- Compound Tested: A derivative similar to the target compound.
- Findings: Demonstrated considerable protection against seizures with an effective dose leading to a significant reduction in seizure frequency.
Properties
Molecular Formula |
C23H18BrN3O4 |
---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
2-bromo-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C23H18BrN3O4/c24-19-9-5-4-8-18(19)22(29)26-25-20-14-21(28)27(23(20)30)15-10-12-17(13-11-15)31-16-6-2-1-3-7-16/h1-13,20,25H,14H2,(H,26,29) |
InChI Key |
YWVAVBOGPOXJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NNC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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